molecular formula C7H10N2O4 B14065320 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid CAS No. 244161-09-9

2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid

Cat. No.: B14065320
CAS No.: 244161-09-9
M. Wt: 186.17 g/mol
InChI Key: XEZFZJLURKGGTO-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid is a heterocyclic compound featuring a propanoic acid backbone linked to a dihydropyrazine ring substituted with hydroxy and keto functional groups. The dihydropyrazine moiety may confer unique reactivity due to hydrogen-bonding interactions from the hydroxy and keto groups, influencing solubility and biological activity.

Properties

CAS No.

244161-09-9

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

2-(3,5-dioxopiperazin-1-yl)propanoic acid

InChI

InChI=1S/C7H10N2O4/c1-4(7(12)13)9-2-5(10)8-6(11)3-9/h4H,2-3H2,1H3,(H,12,13)(H,8,10,11)

InChI Key

XEZFZJLURKGGTO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CC(=O)NC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,5-dioxopiperazin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of L-aspartic acid with phosgene to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (S)-2-(3,5-dioxopiperazin-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,5-dioxopiperazin-1-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(S)-2-(3,5-dioxopiperazin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(3,5-dioxopiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Agrochemical Propanoic Acid Derivatives

Propanoic acid derivatives are prevalent in agrochemicals. Key examples include:

  • Haloxyfop and Fluazifop: These herbicides feature pyridinyl-phenoxy-propanoic acid structures. Their lipophilic aromatic substituents enhance membrane permeability, enabling systemic action against grasses.
  • Impazapic: Contains an imidazolone-pyridine-propanoic acid scaffold. Its nitrogen-rich heterocycles contribute to soil persistence and selective enzyme inhibition. The target compound’s dihydropyrazine ring could offer different binding modes due to conformational flexibility .

Table 1: Comparison of Agrochemical Propanoic Acid Derivatives

Compound Core Structure Key Functional Groups Application
Target Compound Dihydropyrazine + propanoic acid 5-hydroxy, 3-oxo Research (inferred)
Fluazifop Pyridinyl-phenoxy Trifluoromethyl, ether Herbicide
Impazapic Imidazolone-pyridine Methyl, nitro Herbicide
Pharmaceutical Propanoic Acid Analogs
  • 3-Hydroxy-2-phenylpropanoic Acid: A chiral building block for esters like the (1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl derivative. The phenyl group enhances rigidity and bioavailability, whereas the target compound’s dihydropyrazine may introduce pH-dependent solubility via its ionizable hydroxy group .
  • Quinolinylpropanoic Acid (CAS 80050-81-3): Features a dihydroquinoline ring fused to propanoic acid. The quinoline system’s aromaticity contrasts with the partially saturated dihydropyrazine, which may reduce photostability but improve metabolic resistance .

Table 2: Pharmacological and Physicochemical Properties

Property Target Compound 3-Hydroxy-2-phenylpropanoic Acid Quinolinylpropanoic Acid
Aromaticity Partial (dihydropyrazine) High (phenyl) High (quinoline)
Solubility (pH 7) Moderate (polar groups) Low (hydrophobic phenyl) Low
Bioactivity Potential Enzyme modulation Ester prodrugs Research chemical

Research Implications and Gaps

  • Structural Advantages : The hydroxy and keto groups in the dihydropyrazine ring could enable metal chelation or hydrogen-bonding interactions, relevant for drug design.
  • Limitations: Lack of toxicity or efficacy data for the target compound necessitates further studies.

Biological Activity

2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid, also known as 1(2H)-pyrazineacetic acid, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 244161-09-9
  • Molecular Formula : C8H10N2O3

Antimicrobial Activity

Research indicates that compounds within the dihydropyrazine class exhibit varying degrees of antimicrobial activity. In a study evaluating related compounds, some derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarities suggest potential activity against similar pathogens.

Antioxidant Properties

The antioxidant capacity of dihydropyrazine derivatives has been noted in various studies. Antioxidants play a crucial role in mitigating oxidative stress and related diseases. The hydroxyl group in the compound may contribute to its ability to scavenge free radicals, though specific assays for this compound are yet to be fully explored.

Anti-inflammatory Effects

Preliminary studies on related compounds suggest anti-inflammatory properties. For instance, some dihydropyrazine derivatives have been shown to inhibit inflammatory pathways in cellular models . This raises the possibility that this compound may exert similar effects.

Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various dihydropyrazine derivatives and evaluated their biological activities. The findings indicated that modifications at the hydroxyl and keto positions significantly influenced biological efficacy. Compounds with similar structures to this compound exhibited promising antibacterial activity against Gram-positive bacteria .

Study 2: Structure-Bioactivity Relationship

Another research effort focused on the structure-bioactivity relationship (SBR) of dihydropyrazine derivatives. The study found that the presence of hydroxyl groups enhanced the antimicrobial properties, suggesting that this compound could be a candidate for further investigation in drug development .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Dihydropyrazine AAntimicrobial against S. aureus
Dihydropyrazine BAntioxidant activity (DPPH assay)
Dihydropyrazine CAnti-inflammatory effects in vitro

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